molecular formula C13H22N2S B5169916 N-(1-adamantylmethyl)-N'-methylthiourea

N-(1-adamantylmethyl)-N'-methylthiourea

Cat. No.: B5169916
M. Wt: 238.39 g/mol
InChI Key: IZPMESBFRBNUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantylmethyl)-N'-methylthiourea is a thiourea derivative characterized by the presence of a bulky adamantylmethyl group and a methyl substituent on the thiourea backbone. The adamantane moiety, a rigid bicyclic hydrocarbon, imparts significant lipophilicity and steric hindrance, which can influence solubility, stability, and biological interactions. Thiourea derivatives are widely studied for their roles in medicinal chemistry (e.g., enzyme inhibition), coordination chemistry (as ligands), and material science. This compound’s unique structure makes it a candidate for targeting central nervous system (CNS) disorders due to adamantane’s historical use in blood-brain barrier penetration .

Properties

IUPAC Name

1-(1-adamantylmethyl)-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2S/c1-14-12(16)15-8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPMESBFRBNUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Thiourea Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Properties
N-(1-adamantylmethyl)-N'-methylthiourea Adamantylmethyl, methyl C₁₃H₂₂N₂S 262.39 High lipophilicity, low water solubility, steric hindrance
N-(2-adamantyl)-N'-(2-furoyl)thiourea Adamantyl, furoyl C₁₆H₂₀N₂O₂S 304.41 Aromatic furoyl group enhances polarity; potential for hydrogen bonding
N-(3-acetylphenyl)-N'-methylthiourea 3-acetylphenyl, methyl C₁₀H₁₂N₂OS 208.28 Acetyl group increases polarity; moderate solubility in DMSO
N,N′-Dimethylthiourea Methyl, methyl C₃H₈N₂S 104.17 High water solubility; used as a reducing agent in organic synthesis
N-(2-pyridyl)-N'-methylthiourea 2-pyridyl, methyl C₇H₉N₃S 167.23 Pyridyl enables metal coordination; forms Cu(I) complexes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.